



Dosing Considerations for (S)-Baxdrostat in Preclinical Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(S)-Baxdrostat	
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Abstract

(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). This selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, is a key characteristic that minimizes hormonal side effects.[1][2] Preclinical investigations, primarily conducted in cynomolgus monkeys, have been instrumental in characterizing the pharmacological profile of (S)-Baxdrostat and guiding dose selection for clinical trials. These studies have consistently demonstrated a dose-dependent reduction in aldosterone levels without a significant impact on cortisol production, even under adrenocorticotropic hormone (ACTH) stimulation.[1][3][4] This document provides a detailed overview of the dosing considerations for (S)-Baxdrostat in preclinical research, including summaries of in vitro potency, in vivo study designs, and relevant experimental protocols.

In Vitro Potency and Selectivity

(S)-Baxdrostat exhibits high potency in inhibiting CYP11B2, with Ki values in the low nanomolar range. A crucial aspect of its preclinical profile is its substantial selectivity for CYP11B2 over CYP11B1, which has been quantified to be over 100-fold in human enzymes.



This high degree of selectivity is a primary determinant of its favorable safety profile concerning cortisol biosynthesis.

Enzyme Target	Species	Potency (Ki)	Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki)
CYP11B2 (Aldosterone Synthase)	Human	13 nM	>100
CYP11B1 (11β- Hydroxylase)	Human	>1300 nM	

Data compiled from in vitro studies.

Preclinical In Vivo Studies in Cynomolgus Monkeys

The primary non-rodent species used for the in vivo evaluation of **(S)-Baxdrostat** has been the cynomolgus monkey. These studies have been pivotal in demonstrating the compound's mechanism of action and safety prior to human trials.

Pharmacodynamic Effects

Preclinical studies in cynomolgus monkeys have shown that single oral doses of **(S)-Baxdrostat** lead to a dose-dependent inhibition of aldosterone synthesis.[3] A key finding from these studies is the preservation of the cortisol synthesis pathway, even when the hypothalamic-pituitary-adrenal (HPA) axis is stimulated with an ACTH challenge.[1][4] While specific quantitative data on the percentage of aldosterone inhibition at various doses in monkeys is not readily available in the public domain, studies have indicated that maximal suppression of aldosterone was achieved at a dose of 10 mg in human subjects, providing a reference point for efficacy.[3]

Safety and Tolerability

A 4-week safety study was conducted in cynomolgus monkeys with oral doses of **(S)-Baxdrostat** at 0, 1, 7, and 40 mg/kg.



Note: Detailed preclinical pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for **(S)-Baxdrostat** in cynomolgus monkeys are not publicly available. Human studies have reported a half-life of approximately 29 hours, which supports once-daily dosing.[2]

Experimental Protocols In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for assessing the in vitro potency and selectivity of **(S)-Baxdrostat** against CYP11B2 and CYP11B1.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) of **(S)-Baxdrostat** for CYP11B2 and CYP11B1.

Materials:

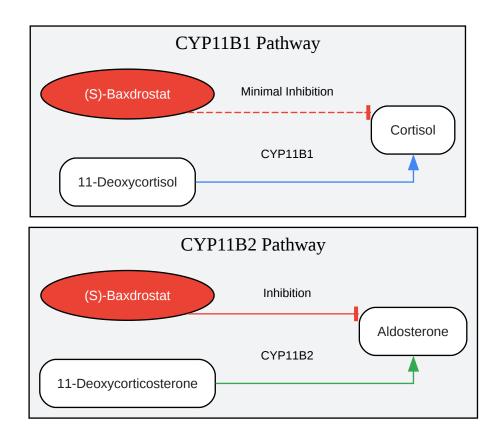
- Recombinant human or cynomolgus monkey CYP11B2 and CYP11B1 enzymes (often expressed in a stable cell line, e.g., human renal leiomyoblastoma cells).
- Substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
- (S)-Baxdrostat.
- Assay buffer and cofactors.
- Detection reagents for aldosterone and cortisol (e.g., specific antibodies for immunoassays or standards for LC-MS/MS).

Procedure:

- Prepare serial dilutions of (S)-Baxdrostat.
- In a multi-well plate, combine the recombinant enzyme, the appropriate substrate, and the vehicle or varying concentrations of (S)-Baxdrostat.
- Initiate the enzymatic reaction and incubate for a predetermined time at a controlled temperature (e.g., 37°C).
- Stop the reaction.



- Quantify the amount of product (aldosterone or cortisol) formed using a validated analytical method such as ELISA or LC-MS/MS.
- Plot the product formation against the inhibitor concentration and fit the data to a suitable pharmacological model to determine IC50 or Ki values.



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Figure 1. Selective inhibition of aldosterone synthesis by (S)-Baxdrostat.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys with ACTH Challenge

This protocol provides a generalized framework for evaluating the in vivo efficacy and selectivity of **(S)-Baxdrostat**.

Objective: To assess the effect of single oral doses of **(S)-Baxdrostat** on plasma aldosterone and cortisol levels following an ACTH challenge in cynomolgus monkeys.





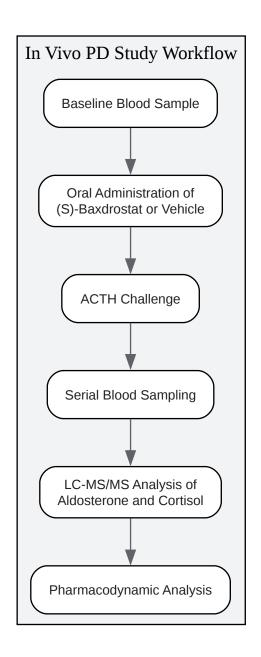


Animals: Adult male or female cynomolgus monkeys, socially housed with controlled diet and water ad libitum.

Procedure:

- Acclimation and Baseline: Acclimate animals to handling and study procedures. Collect baseline blood samples to determine fasting levels of aldosterone and cortisol.
- Dosing: Administer a single oral dose of (S)-Baxdrostat or vehicle. Dose groups could
 include vehicle, and various doses of (S)-Baxdrostat (e.g., low, mid, and high doses).
- ACTH Challenge: At a specified time post-dose (e.g., at the expected Tmax), administer a bolus of a synthetic ACTH analogue (e.g., tetracosactide) intravenously or intramuscularly to stimulate the adrenal glands.
- Blood Sampling: Collect serial blood samples at predetermined time points before and after the ACTH challenge (e.g., -30, 0, 30, 60, 90, 120, 240 minutes post-ACTH).
- Sample Processing and Analysis: Process blood samples to obtain plasma. Analyze plasma for aldosterone, cortisol, and precursor steroids using a validated LC-MS/MS method.
- Data Analysis: Compare the time course of aldosterone and cortisol concentrations between
 the vehicle and (S)-Baxdrostat-treated groups. Calculate the area under the curve (AUC) for
 the hormone response and determine the percentage of inhibition.





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Figure 2. Experimental workflow for in vivo pharmacodynamic studies.

Summary and Dosing Considerations

Preclinical studies of **(S)-Baxdrostat** have established its profile as a potent and highly selective inhibitor of aldosterone synthase. For researchers planning future preclinical investigations, the following points are crucial:



- (S)-Baxdrostat demonstrates high in vitro potency and selectivity, which is a key driver of its
 mechanism of action and safety.
- The cynomolgus monkey is a relevant non-rodent species for in vivo pharmacodynamic and safety assessment.
- Dosing regimens in preclinical studies should be designed to demonstrate a dose-dependent effect on aldosterone while confirming the lack of impact on cortisol, ideally incorporating an ACTH challenge.
- Careful selection of bioanalytical methods is essential for the accurate quantification of steroid hormones and their precursors.

These application notes and protocols provide a foundation for the design and execution of preclinical studies involving **(S)-Baxdrostat**. Further refinement of doses and experimental timelines may be necessary based on the specific objectives of the research.

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